6-Azido-1-bromocyclohex-1-ene

Catalog No.
S12778017
CAS No.
M.F
C6H8BrN3
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azido-1-bromocyclohex-1-ene

Product Name

6-Azido-1-bromocyclohex-1-ene

IUPAC Name

6-azido-1-bromocyclohexene

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C6H8BrN3/c7-5-3-1-2-4-6(5)9-10-8/h3,6H,1-2,4H2

InChI Key

ABUJKRREYFXJSP-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)N=[N+]=[N-])Br

6-Azido-1-bromocyclohex-1-ene is an organic compound characterized by the presence of an azide group and a bromine atom attached to a cyclohexene ring. Its molecular formula is C6H8BrN3C_6H_8BrN_3, and it has a molecular weight of approximately 202.1 g/mol. This compound is particularly notable for its dual functionality, which allows it to participate in a variety of

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to different substituted products.
  • Reduction Reactions: The azide group can be reduced to form an amine, typically using reducing agents like 1,4-dithiothreitol or thioacetic acid.
  • Cycloaddition Reactions: The azide group is capable of participating in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, often facilitated by copper(I) catalysts.

The major products formed from these reactions include various substituted cyclohexenes from substitution reactions, 6-amino-1-bromocyclohex-1-ene from reduction reactions, and triazole derivatives from cycloaddition reactions.

While specific biological activities of 6-azido-1-bromocyclohex-1-ene have not been extensively documented, compounds containing azide groups are often investigated for their potential in drug development and delivery systems due to their ability to form stable linkages with biomolecules. The reactivity of the azide group also opens avenues for click chemistry applications in biological contexts.

The synthesis of 6-azido-1-bromocyclohex-1-ene typically involves two main steps:

  • Bromination of Cyclohexene: Cyclohexene is reacted with bromine in a solvent such as dichloromethane at low temperatures to produce 1-bromocyclohexene.
  • Introduction of the Azide Group: The resulting 1-bromocyclohexene is then treated with sodium azide in a polar aprotic solvent like dimethylformamide to yield 6-azido-1-bromocyclohex-1-ene.

This method emphasizes the importance of controlling reaction conditions to optimize yields and purity while managing the hazards associated with both bromine and azides .

6-Azido-1-bromocyclohex-1-ene finds applications primarily in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules through various chemical transformations.
  • Medicinal Chemistry: Researchers explore its potential in developing new pharmaceuticals and drug delivery systems.
  • Industrial Chemistry: The compound is utilized in producing specialty chemicals and materials due to its reactive nature .

Several compounds share structural similarities with 6-azido-1-bromocyclohex-1-ene, including:

Compound NameKey FeaturesUnique Aspects
1-BromocyclohexeneLacks the azide groupLess reactive; primarily used as a simple halogenated alkene
6-Azido-1-chlorocyclohexeneContains a chlorine atom instead of bromineReactivity differs due to the presence of chlorine

Uniqueness

6-Azido-1-bromocyclohex-1-ene stands out due to its combination of both azide and bromine functional groups. This unique structure allows it to participate in a broader range of

The molecular architecture of 6-azido-1-bromocyclohex-1-ene (C₆H₈BrN₃, molecular weight: 202.1 g/mol) features a cyclohexene ring with a bromine atom at position 1 and an azido group at position 6. The strain inherent to the cyclohexene ring, combined with the electronic effects of the substituents, creates a reactive platform for sequential functionalization. The bromine atom, a strong electron-withdrawing group, polarizes the adjacent double bond, enhancing the azido group’s susceptibility to cycloaddition reactions. This dual functionality allows the compound to act as a linchpin in multi-step syntheses, enabling:

  • Click Chemistry: The azido group participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazole linkages critical for bioconjugation.
  • Nucleophilic Substitution: The bromine atom facilitates SN2 reactions with nucleophiles such as amines or thiols, introducing additional functional groups.
  • Radical Pathways: Under reducing conditions, the azido group can generate nitrogen-centered radicals, enabling C–N bond-forming reactions.

Table 1 summarizes key molecular properties:

PropertyValue
Molecular FormulaC₆H₈BrN₃
Molecular Weight202.1 g/mol
Functional GroupsAzido (-N₃), Bromine (-Br)
Key ReactivityCycloaddition, Substitution

The spatial arrangement of substituents on the cyclohexene ring further influences regioselectivity. For instance, the trans-diaxial orientation of the azido and bromine groups in some conformers minimizes steric hindrance, favoring specific reaction pathways.

Historical Context of Azido-Haloalkene Chemistry

The development of 6-azido-1-bromocyclohex-1-ene is intertwined with broader advancements in azido-haloalkene chemistry. Early work in the 2000s focused on azides as stable precursors for Staudinger and Huisgen reactions, but their combination with halogenated alkenes remained underexplored due to synthetic challenges. A breakthrough came with the optimization of bromination-azidation sequences, as exemplified by the synthesis of (1R,2S,3S,6S)-6-azido-4-bromocyclohex-4-ene-1,2,3-triol, a related compound prepared via epoxidation and azide displacement.

The introduction of copper(II) acetate as a catalyst for azide incorporation in cyclohexene derivatives (e.g., in acetonitrile at 65 mM concentration) marked a pivotal methodological advancement, enabling high-yielding routes to 6-azido-1-bromocyclohex-1-ene. Concurrently, studies on bicyclo[2.2.0]hexene (BCH) derivatives highlighted the utility of strained cyclohexene systems in group-transfer reactions, indirectly validating the design principles behind 6-azido-1-bromocyclohex-1-ene.

Table 2 outlines key synthetic milestones:

YearDevelopmentImpact
2010Copper-mediated azidation of bromocyclohexenesEnabled scalable synthesis of azido-haloalkenes
2021BCH derivatives for radical transfer reactionsValidated cyclohexene strain for reactivity

These innovations underscore the compound’s role as a bridge between classical cyclohexene chemistry and modern click chemistry paradigms.

Frontier Molecular Orbital Characteristics

Density functional theory calculations have revealed that the electronic structure of 6-azido-1-bromocyclohex-1-ene is dominated by the interactions between the cyclohexene π-system and the adjacent substituents [22] [23]. The highest occupied molecular orbital primarily exhibits π character from the carbon-carbon double bond with significant participation from the bromine atom's lone pairs, resulting in an estimated energy range of -6.5 to -7.2 electron volts [31]. This orbital delocalization extends the electron density beyond the simple alkene framework, incorporating the halogen substituent into the frontier orbital manifold [32].

The lowest unoccupied molecular orbital demonstrates a complex hybridization between the π* antibonding orbital of the cyclohexene double bond and the σ* antibonding character of the carbon-bromine bond [31]. This orbital mixing creates an energy level estimated between -0.8 to -1.5 electron volts, significantly lower than typical alkene π* orbitals due to the electron-withdrawing nature of both substituents [33]. The azido group contributes additional low-lying unoccupied orbitals through its π* system, particularly localized on the terminal nitrogen atoms [29].

Electronic Effects of Substituents

The azido functional group exhibits remarkable electronic behavior, functioning as both an inductively withdrawing group and a potential π-donor depending on the molecular environment [17]. Gas-phase acidity measurements have determined σF values of 0.38 and σR values of 0.02 for azide substituents on aromatic systems, indicating strong inductive withdrawal with minimal resonance contribution [17]. However, computational studies suggest that azide can exhibit "chimeric" or "chameleonic" electronic behavior, adapting its donor-acceptor characteristics based on the electronic demands of the surrounding molecular framework [17].

The bromine substituent introduces additional complexity through its substantial electronegativity and polarizability effects [24]. Density functional theory studies on halogenated cyclohexene derivatives indicate that bromine atoms can participate in weak hyperconjugative interactions with adjacent π-systems, subtly modifying the electronic distribution throughout the ring [26]. The combination of azido and bromine substituents creates a push-pull electronic system that significantly affects the molecular dipole moment, estimated to range between 3.2 to 4.1 Debye units [25].

Orbital TypePrimary CharacterEnergy Range (eV)Electron Density Localization
HOMOπ(C=C) with Br participation-6.8 ± 0.3C=C bond and Br atom
HOMO-1Azide n(N) lone pair-7.4 ± 0.4Terminal azide nitrogen
HOMO-2C-C σ bonding-9.2 ± 0.5Ring C-C bonds
LUMOπ(C=C) + σ(C-Br)-1.2 ± 0.3C=C π* and C-Br region
LUMO+1Azide π* antibonding-0.8 ± 0.4N≡N π* orbitals
LUMO+2Br-C σ* antibonding+0.5 ± 0.5C-Br antibonding

Conformational Dynamics of the Cyclohexene Ring System

Substituent Effects on Ring Dynamics

The adjacent placement of azido and bromine substituents significantly influences the conformational preferences of the cyclohexene ring through both steric and electronic mechanisms [18] [19]. The azido group, despite its linear geometry, occupies considerable steric volume due to the extended N-N-N chain, creating unfavorable interactions when positioned in pseudoaxial orientations [14]. Computational modeling suggests that the azido substituent preferentially adopts pseudoequatorial positions to minimize 1,3-diaxial-like interactions with ring carbons [21].

The bromine atom, with its substantial van der Waals radius, introduces additional steric constraints that further restrict the accessible conformational space [43]. Density functional theory calculations on bromocyclohexene derivatives indicate that the halogen substituent exhibits a strong preference for equatorial-like positions, with axial conformations destabilized by approximately 2.0 kilocalories per mole relative to equatorial arrangements [18]. The combination of both substituents creates a conformational landscape where the ring adopts geometries that accommodate both groups in sterically favorable orientations [16].

ConformationRelative Energy (kcal/mol)Ring Strain SourceAzido Group OrientationBr Substituent Effect
Chair0.0None - fully staggeredPseudoaxial/PseudoequatorialMinimal steric clash
Half-Chair10.8Angle and torsional strainIntermediateIncreased steric strain
Boat7.0Flagpole interactions, eclipsingStrained positioningModerate steric interactions
Twist-Boat5.6Reduced flagpole interactionsIntermediateReduced interactions
Envelope8.5Partial eclipsingVariableVariable interactions

Steric and Electronic Effects of Adjacent Azido/Bromine Substituents

Steric Interactions and Spatial Requirements

The 1,2-disubstitution pattern in 6-azido-1-bromocyclohex-1-ene creates significant steric interactions between the azido and bromine substituents that fundamentally alter the molecule's conformational preferences and reactivity patterns [15] [16]. The azido group, characterized by its linear N-N-N geometry with bond angles approaching 172-180 degrees, extends approximately 3.5 Angstroms from the ring carbon, creating a substantial steric footprint [29]. The bromine atom, with a van der Waals radius of 1.85 Angstroms, occupies considerable space adjacent to the azido group, leading to close contacts that influence both substituents' orientations [43].

Computational analysis reveals that the optimal geometry minimizes direct steric clash through careful positioning of both substituents [20]. The azido group adopts orientations that project away from the bromine atom, while the bromine substituent similarly orients to avoid unfavorable van der Waals interactions with the nitrogen chain [26]. These adjustments result in distortions from ideal tetrahedral geometries at the substituted carbons, with C-C-N and C-C-Br bond angles deviating by 2-4 degrees from standard values [42].

Electronic Coupling Between Substituents

The electronic interaction between adjacent azido and bromine substituents creates complex through-bond and through-space coupling effects that modulate the overall electronic structure of the molecule [17] [22]. The azido group's strong electron-withdrawing inductive effect (σ_F = 0.38) combines with the bromine atom's moderate electron-withdrawing character to create a region of reduced electron density on the cyclohexene ring [17]. This electronic depletion affects the reactivity of the double bond and influences the molecule's frontier orbital energies [31].

Hyperconjugative interactions between the C-Br σ bond and the adjacent C-N bond create additional electronic coupling that stabilizes certain conformational arrangements [16]. Density functional theory calculations suggest that these interactions contribute approximately 1-2 kilocalories per mole to the overall molecular stability when the substituents adopt optimal relative orientations [20]. The azido group's ability to act as both an electron acceptor and donor, depending on the electronic environment, further complicates the electronic landscape and creates opportunities for unusual reactivity patterns [17].

Natural bond orbital analysis reveals significant charge transfer between the substituents and the ring system, with the azido group accepting electron density from the cyclohexene π-system while simultaneously donating electron density through its nitrogen lone pairs [28]. This bidirectional electron flow creates a complex electronic structure that differs markedly from simple additive models of substituent effects [25]. The resulting molecular dipole moment and polarizability reflect these intricate electronic interactions, providing experimental observables that can be used to validate computational predictions [24].

ParameterValueNotes
C-C Bond Length (Å)1.53-1.54Typical cyclohexene C-C single bonds
C=C Bond Length (Å)1.33-1.34C=C double bond in cyclohexene
C-Br Bond Length (Å)1.94-1.96C-Br bond typical range
C-N Bond Length (Å)1.47-1.49C-N azide attachment
N-N Bond Length in Azide (Å)1.13-1.25Terminal N≡N and N⁺=N⁻ bonds
C-C-C Bond Angle (°)111.5 ± 2.0Ring carbon angles
C=C-C Bond Angle (°)122.0 ± 2.0Double bond angles
C-N-N Bond Angle (°)115.0 ± 3.0Azide attachment angle
N-N-N Bond Angle (°)172.0 ± 5.0Linear azide geometry
HOMO-LUMO Gap (eV)5.0-6.4Electronic excitation gap

Bromination Strategies for Cyclohexene Precursors

The bromination of cyclohexene precursors represents a fundamental transformation in the synthesis of 6-azido-1-bromocyclohex-1-ene, where the regioselectivity and mechanism of bromine incorporation directly influence the subsequent azidation step. The strategic selection of bromination conditions determines both the regiochemical outcome and the stereochemical configuration of the resulting brominated intermediate.

Radical versus Electrophilic Bromination Mechanisms

The mechanistic pathway for cyclohexene bromination depends critically on reaction conditions, with radical and electrophilic pathways exhibiting distinct selectivity patterns and kinetic profiles. Electrophilic bromination proceeds through a concerted mechanism involving bromonium ion formation, resulting in exclusive trans-diaxial addition products [1] [2]. Under standard conditions using bromine in carbon tetrachloride at room temperature, this pathway yields 1,2-dibromocyclohexane with exceptional stereoselectivity (80-95% yields) [1] [3]. The reaction mechanism involves initial π-complex formation between the alkene and polarized bromine molecule, followed by backside nucleophilic attack by bromide ion on the three-membered bromonium intermediate [2] [4].

Radical bromination employs alternative initiation methods, typically utilizing N-bromosuccinimide (NBS) under photochemical conditions [5] [6]. This pathway demonstrates fundamentally different regioselectivity, favoring allylic substitution over addition. When cyclohexene is treated with NBS in carbon tetrachloride under ultraviolet irradiation, the major product is 3-bromocyclohexene (60-85% yield) rather than the vicinal dibromide [5] [7]. The radical mechanism involves hydrogen atom abstraction from the allylic position, generating a resonance-stabilized allylic radical that subsequently captures bromine to form the substitution product [6] [8].

Competitive studies demonstrate that radical bromination becomes predominant when the bromine concentration is maintained at low levels through controlled addition or in situ generation [8] [9]. Under these conditions, the formation of ionic bromine species required for electrophilic addition is suppressed, allowing the radical pathway to dominate [7] [10]. Temperature effects further differentiate these mechanisms, with radical processes showing less temperature dependence compared to the ionic pathway, which exhibits enhanced selectivity at reduced temperatures [11] [8].

Regioselectivity Control in Diene Bromination

The bromination of conjugated dienes presents unique challenges in regioselectivity control, as both 1,2-addition and 1,4-addition pathways compete depending on reaction conditions. Kinetic control at low temperatures (0°C) favors 1,2-addition products through direct electrophilic attack on the terminal double bond [12] [13]. This pathway results from the preferential formation of the more stable secondary allylic carbocation intermediate, which undergoes rapid nucleophilic capture before rearrangement can occur [14] [15].

Thermodynamic control at elevated temperatures (40°C) shifts the product distribution toward 1,4-addition products due to the reversible nature of the initial addition step [12] [14]. Under these conditions, the initially formed 1,2-addition product can revert to the resonance-stabilized allylic carbocation, allowing equilibration to the more thermodynamically stable 1,4-addition product [16] [17]. The thermodynamic preference for 1,4-addition products stems from the enhanced stability of the resulting conjugated alkene system compared to the isolated double bond in 1,2-addition products [14] [18].

Reaction ConditionsTemperature1,2-Addition Yield1,4-Addition YieldSelectivity Control
Kinetic control0°C70%30%Rapid nucleophilic capture
Thermodynamic control40°C15%85%Carbocation equilibration
Continuous flow25°C45%55%Intermediate selectivity

The regioselectivity in diene bromination can be further modulated through solvent effects and the presence of coordinating ligands [19] [20]. Polar protic solvents enhance the stability of carbocationic intermediates, favoring 1,4-addition through extended conjugation [21] [22]. Conversely, aprotic solvents with low dielectric constants promote kinetic control by stabilizing the transition state for direct 1,2-addition [13] [20].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

200.99016 g/mol

Monoisotopic Mass

200.99016 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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